Product packaging for 1-Chloroethyl isoquinoline-4-carboxylate(Cat. No.:)

1-Chloroethyl isoquinoline-4-carboxylate

Cat. No.: B11876025
M. Wt: 235.66 g/mol
InChI Key: HOQQLOWNMYFIMJ-UHFFFAOYSA-N
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Description

1-Chloroethyl isoquinoline-4-carboxylate is a versatile chemical building block of significant interest in medicinal and synthetic chemistry. Its core structure, featuring both a reactive chloroethyl ester and the isoquinoline heterocycle, makes it a valuable precursor for the synthesis of diverse functionalized isoquinoline derivatives. The 4-carboxylate moiety is a recognized pharmacophore in the Pfitzinger reaction, a classic method for synthesizing biologically active quinoline-4-carboxylic acids . This compound serves as a crucial intermediate for accessing more complex molecules with potential pharmacological profiles. Research into analogous isoquinoline-4-carboxylate structures has demonstrated promising antimicrobial activity against Gram-negative bacteria, highlighting the therapeutic potential of this chemical class . Furthermore, the isoquinoline scaffold is a fundamental structural component in a vast array of natural alkaloids and synthetic compounds with documented biological activities, including effects on the cardiovascular system . Researchers utilize this reagent to explore new chemical space in drug discovery, particularly in developing enzyme inhibitors, antimicrobial agents, and probing neurological pathways. Its high reactivity allows for further functionalization at the ester group and the aromatic core, facilitating structure-activity relationship (SAR) studies. Please note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material appropriately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO2 B11876025 1-Chloroethyl isoquinoline-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-chloroethyl isoquinoline-4-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-8(13)16-12(15)11-7-14-6-9-4-2-3-5-10(9)11/h2-8H,1H3

InChI Key

HOQQLOWNMYFIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C1=CN=CC2=CC=CC=C21)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloroethyl Isoquinoline 4 Carboxylate

Precursor Synthesis Strategies

Synthesis of the Isoquinoline-4-carboxylic Acid Moiety

The isoquinoline-4-carboxylic acid scaffold is a vital intermediate. Its synthesis can be achieved through several strategic approaches, including the oxidation of suitable precursors, direct carboxylation using organometallic reagents, and the regioselective functionalization of the isoquinoline (B145761) ring system.

A direct and classical method for installing a carboxylic acid group on an aromatic ring is through the oxidation of an existing alkyl or functionalized alkyl group. For the synthesis of isoquinoline-4-carboxylic acid, a common precursor is a 4-substituted isoquinoline, such as 4-methylisoquinoline (B18517) or 4-(1-hydroxyethyl)isoquinoline.

The oxidation of a methyl group to a carboxylic acid typically requires strong oxidizing agents and can sometimes lead to over-oxidation or side reactions. A milder alternative involves the oxidation of an intermediate alcohol. For instance, 4-(1-hydroxyethyl)isoquinoline can be oxidized to the corresponding 4-acetylisoquinoline using reagents like manganese(IV) oxide (MnO₂) in a solvent such as chloroform (B151607) at room temperature. thieme-connect.de The resulting ketone can then be subjected to a haloform reaction or further oxidation to yield the desired carboxylic acid. The initial isoquinoline itself can be considered a precursor, which upon oxidation with agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions, cleaves the benzene (B151609) ring to yield pyridine-3,4-dicarboxylic acid, illustrating the inherent reactivity of the isoquinoline nucleus. thieme-connect.de

PrecursorOxidizing AgentProductReference
4-(1-Hydroxyethyl)isoquinolineManganese(IV) oxide4-Acetylisoquinoline thieme-connect.de
IsoquinolineAlkaline KMnO₄Pyridine-3,4-dicarboxylic acid thieme-connect.de

Organometallic intermediates provide a powerful tool for the direct introduction of a carboxyl group. This method typically involves the formation of an isoquinolyl-metal species, which then reacts with an electrophilic carbon source, most commonly carbon dioxide (CO₂).

The reaction can proceed via a Grignard reagent or an organolithium species. To achieve carboxylation at the C4 position, a 4-haloisoquinoline (e.g., 4-bromoisoquinoline) can be treated with magnesium metal to form the corresponding Grignard reagent, isoquinolin-4-ylmagnesium bromide. Subsequent reaction with dry CO₂ gas, followed by an acidic workup, yields isoquinoline-4-carboxylic acid. Similarly, metal-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) can generate a highly reactive isoquinolin-4-yllithium intermediate, which is then quenched with CO₂. harvard.edu While Grignard reagents are strong bases and nucleophiles, they typically require a precursor with an acidic proton or a leaving group and are not generally nucleophilic enough to attack negatively charged functional groups. quora.comyoutube.com Organolithium compounds, being more reactive, can sometimes react further. youtube.com

Reagent 1Reagent 2IntermediateFinal Product
4-Haloisoquinoline, MgCO₂, then H₃O⁺Isoquinolin-4-ylmagnesium halideIsoquinoline-4-carboxylic acid
4-Haloisoquinoline, n-BuLiCO₂, then H₃O⁺Isoquinolin-4-yllithiumIsoquinoline-4-carboxylic acid

Modern synthetic chemistry increasingly relies on transition-metal-catalyzed C-H activation to achieve regioselective functionalization, offering a more atom- and step-economical approach compared to classical methods. nih.govnih.gov This strategy allows for the direct introduction of a functional group at a specific position on the isoquinoline ring, which can later be converted to a carboxylic acid.

Palladium and rhodium catalysts are frequently employed for the direct C-H functionalization of heterocycles like isoquinoline. nih.govmdpi.com For example, a palladium-catalyzed C-H activation/annulation reaction can be used to construct substituted isoquinolones with high regioselectivity. mdpi.com Similarly, rhodium(III)-catalyzed C-H activation of aryl amidines with diazo compounds can synthesize 1-aminoisoquinolines, demonstrating the power of directing groups to control regiochemistry. acs.org By choosing appropriate directing groups and reaction conditions, it is possible to introduce a cyano or other suitable functional group at the C4 position. This functional group can then be hydrolyzed to the target carboxylic acid. For instance, the hydrolysis of isoquinoline-4-carbonitrile (B1205459) to isoquinoline-4-carboxylic acid can be achieved using hot aqueous sodium hydroxide (B78521) or by heating with concentrated mineral acids like hydrochloric acid. thieme-connect.de

Catalyst SystemReaction TypeFunctionalization PositionReference
Palladium(II)C-H Activation/AnnulationC4 (among others) mdpi.com
Rhodium(III)C-H Activation/CyclizationC1 (example) acs.org

Methods for Introducing the 1-Chloroethyl Side Chain

The synthesis of the 1-(1-chloroethyl)isoquinoline fragment is a key step that involves the creation of a hydroxyethyl (B10761427) precursor followed by a chlorination reaction.

The conversion of a secondary alcohol, such as 1-(1-hydroxyethyl)isoquinoline, into the corresponding alkyl chloride is a standard transformation in organic synthesis. This process is typically achieved using a chlorinating agent that converts the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.

A widely used and effective reagent for this purpose is thionyl chloride (SOCl₂). google.comresearchgate.netmasterorganicchemistry.com The reaction between 1-(1-hydroxyethyl)isoquinoline and thionyl chloride proceeds by an initial attack of the alcohol's oxygen atom on the sulfur atom of SOCl₂, forming a chlorosulfite ester intermediate. masterorganicchemistry.com This intermediate is highly reactive. The chloride ion released in the first step then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism. This results in the formation of the 1-(1-chloroethyl)isoquinoline product, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com

The synthesis of the necessary precursor, 1-(1-hydroxyethyl)isoquinoline, can be accomplished through standard organometallic addition to an aldehyde. For example, the reaction of isoquinoline-1-carbaldehyde (B1296187) with a methyl Grignard reagent (such as methylmagnesium bromide) or methyllithium, followed by an aqueous workup, will yield the desired 1-(1-hydroxyethyl)isoquinoline alcohol.

ReactantReagentKey IntermediateProductByproducts
1-(1-Hydroxyethyl)isoquinolineThionyl Chloride (SOCl₂)Alkyl Chlorosulfite1-(1-Chloroethyl)isoquinolineSO₂, HCl
Radical Halogenation Strategies

The introduction of a chlorine atom onto the ethyl group at the 1-position of an isoquinoline-4-carboxylate precursor would likely proceed via a free radical halogenation mechanism. This method involves the substitution of a hydrogen atom with a halogen atom on an alkane or an alkyl side chain. The selectivity of this reaction is a critical consideration.

In the context of an ethyl group, there are two potential sites for chlorination: the primary (C2') and the benzylic-like (C1') positions. Radical stability plays a crucial role in determining the major product. The radical formed at the C1' position, adjacent to the isoquinoline ring, is significantly more stabilized by resonance with the aromatic system.

Key Factors Influencing Radical Chlorination:

FactorInfluence on Reaction
Radical Stability The benzylic-like radical at C1' is more stable than the primary radical at C2', favoring chlorination at the C1' position.
Reagent Chlorine radicals are highly reactive and less selective than bromine radicals. masterorganicchemistry.com However, the significant stability difference between the potential radical intermediates on the ethyl group still directs the chlorination.
Initiation The reaction is typically initiated by UV light (hν) or a chemical initiator that generates radicals. chadsprep.com

While chlorination is generally less selective than bromination, the pronounced stability of the benzylic-like radical intermediate would strongly favor the formation of the 1-chloroethyl product over the 2-chloroethyl isomer. masterorganicchemistry.com

Tandem Chlorination/Cyclization Protocols

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. A plausible tandem strategy for the synthesis of a 1-chloro-substituted isoquinoline core involves the cyclization of an appropriate precursor followed by an in-situ chlorination.

One such approach could involve the condensation of a lithiated o-tolualdehyde derivative with a suitable nitrile, forming an eneamido anion intermediate. This intermediate can then be trapped with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆), to introduce the chlorine atom at the 4-position, followed by cyclization to form the isoquinoline ring. harvard.edu While this specific example leads to a 4-chloroisoquinoline, modification of the starting materials and reaction sequence could potentially be adapted to introduce a chloroalkyl group at the 1-position.

Another relevant tandem approach is the copper-catalyzed cyclization of 2-alkynylaryl oxime derivatives. nih.govrsc.org By carefully choosing the starting materials and reaction conditions, it is conceivable to design a system where the cyclization is followed by a chlorination step, or where a chloro-containing substrate is used to directly form the 1-chloroethyl substituted isoquinoline.

Esterification Techniques for Carboxylate Formation

The formation of the ethyl carboxylate at the 4-position is a crucial step in the synthesis of the target molecule. This can be achieved either by esterifying a pre-existing isoquinoline-4-carboxylic acid or by incorporating the ester functionality during the construction of the isoquinoline ring itself.

Direct Condensation and Esterification Methods

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. masterorganicchemistry.comyoutube.comkhanacademy.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, ethanol (B145695).

Fischer-Speier Esterification:

ReactantsCatalystProduct
Isoquinoline-4-carboxylic acidSulfuric Acid (H₂SO₄) or other strong acidEthyl isoquinoline-4-carboxylate
Ethanol

The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed. youtube.com

Alternatively, oxidative esterification presents a one-pot approach where an aldehyde is directly converted to an ester in the presence of an alcohol and an oxidizing agent. nih.gov This could be a potential route if an isoquinoline-4-carbaldehyde (B1337463) is a viable intermediate.

Transesterification Processes

Transesterification is a process where the ester group of a compound is exchanged with another. If a different ester of isoquinoline-4-carboxylic acid is more readily available, it can be converted to the desired ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst.

Chelation-Assisted Esterification Reactions

For substrates where direct esterification is challenging, chelation-assisted methods can enhance reactivity. While specific examples for isoquinoline-4-carboxylate are not prevalent, the principle involves the use of a metal catalyst that coordinates to both the carboxylic acid and the alcohol, facilitating the esterification process. This approach can be particularly useful for sterically hindered substrates or when milder reaction conditions are required.

Convergent and Divergent Synthetic Routes to the Target Compound

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together late in the synthetic sequence. harvard.edunih.govnih.gov For our target molecule, this could mean synthesizing a 1-chloroethyl substituted building block and an isoquinoline-4-carboxylate precursor separately, and then coupling them. This approach is often more efficient for complex molecules.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. In this case, a key isoquinoline intermediate could be synthesized, which is then subjected to different reactions to introduce the chloroethyl group and the ester functionality. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Multicomponent Reaction Design

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like isoquinoline derivatives from simple starting materials in a single, efficient operation. beilstein-journals.orgnih.gov These reactions are characterized by high atom economy and operational simplicity, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov

One of the most prominent MCRs for constructing substituted isoquinoline frameworks is the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgnih.govbeilstein-journals.org This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide to yield an imidazo[1,2-a]pyridine (B132010) scaffold. beilstein-journals.orgnih.gov By selecting appropriate starting materials, such as a suitably substituted 2-formylbenzoate (B1231588), the GBB reaction can be adapted to generate the core isoquinoline ring system. beilstein-journals.orgnih.gov For the synthesis of 1-Chloroethyl isoquinoline-4-carboxylate, a hypothetical MCR could be designed involving a 2-formylbenzoate precursor, an amine, and a component that would introduce the 1-chloroethyl group. Subsequent modifications of the MCR adduct can lead to the desired isoquinoline-4-carboxylate structure. beilstein-journals.orgnih.gov

Research has demonstrated the synthesis of various fused isoquinolinones initiated by the GBB reaction, highlighting the versatility of this approach. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the reaction of aminopyridines, isocyanides, and furfuraldehydes using a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃) under microwave irradiation has produced complex adducts in high yields (89–98%). beilstein-journals.orgnih.gov These adducts can then undergo further transformations, such as N-acylation and intramolecular Diels-Alder reactions, to build the final heterocyclic system. beilstein-journals.orgnih.govbeilstein-journals.org

Multicomponent Reaction Example Reactants Catalyst/Conditions Product Type Yield
Groebke–Blackburn–Bienaymé (GBB)Aminopyridines, Isocyanides, FurfuraldehydesYb(OTf)₃, Microwave, 100 °CImidazo[1,2-a]pyridine adducts89-98% beilstein-journals.orgnih.gov
Isatin-based MCRIsatin, Tetrahydroisoquinoline, Terminal AlkyneBenzoic acid, Toluene5,6-Dihydropyrrolo[2,1-a]isoquinolinesModerate to Excellent acs.org
Fused Isoquinoline SynthesisNinhydrin, Proline, AlkynesMetal-freeFused ethanopyrido[1,2-b]isoquinolineNot specified rsc.org

Cascade and Domino Reactions

Cascade and domino reactions provide an elegant and efficient pathway to complex molecular architectures, such as the isoquinoline core, by combining multiple bond-forming events in a single, uninterrupted sequence. bohrium.com These reactions minimize the need for purification of intermediates, saving time, and resources.

For the synthesis of isoquinoline derivatives, cascade reactions can be initiated from relatively simple, linear precursors. A notable example involves the reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes to generate isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org This process proceeds through an oxidative cross-coupling followed by a radical addition to the aromatic ring, all without the need for metal catalysts or organic solvents. rsc.org Another approach utilizes 1,2-dihydroisoquinolines as templates to initiate a series of cascade reactions, leading to diverse isoquinoline alkaloid frameworks. nih.gov

Furthermore, catalyst- and additive-free cascade reactions have been developed, for instance, between isoquinoline N-oxides and alkynones, to produce fluorescent benzoazepino[2,1-a]isoquinoline derivatives. acs.org The synthesis of pyrrolo[2,1-a]isoquinolines has also been achieved through a cascade involving a formal [3+2]-cycloaddition of nitro heterocycles with isoquinolinium ylides. acs.org A three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes, catalyzed by rhodium(III), allows for the rapid assembly of multisubstituted isoquinolines. nih.gov

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for sustainable chemical manufacturing. For the synthesis of isoquinolines, several green approaches have been developed that focus on reducing waste, using less hazardous substances, and improving energy efficiency.

A significant advancement is the use of environmentally benign solvents. For example, a ruthenium(II) catalyst in Polyethylene Glycol-400 (PEG-400), a biodegradable solvent, has been used for the synthesis of 1-phenylisoquinoline (B189431) derivatives. This system acts as a homogeneous and recyclable catalytic medium, offering high atom economy and a simple extraction procedure for the product. Water, as the ultimate green solvent, has also been employed for catalyst-free syntheses of isoquinolines, such as the reaction of 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide. bohrium.com

The use of nanoparticles as catalysts also aligns with green chemistry principles due to their high efficiency and reusability. For instance, ZnO nanoparticles have been shown to effectively catalyze the reaction of isoquinoline, activated acetylenic compounds, α-halo ketones, and triphenylphosphine (B44618) under solvent-free conditions at room temperature to produce pyrido[2,1-a]isoquinoline derivatives in good yields. thieme-connect.com Furthermore, carbene-catalyzed aerobic oxidation of isoquinolinium salts using ambient air as the oxidant represents a mild and environmentally friendly route to isoquinolinones. rsc.org

Green Synthesis Approach Catalyst/Solvent System Key Green Principle Product Type
C-H/N-N Bond ActivationRu(II)/PEG-400Recyclable catalyst, Biodegradable solvent1-Phenylisoquinolines
Aerobic OxidationN-Heterocyclic Carbene / AirUse of air as a green oxidantIsoquinolinones rsc.org
Multicomponent ReactionZnO Nanoparticles / Solvent-freeRecyclable catalyst, Solvent-free conditionsPyrido[2,1-a]isoquinolines thieme-connect.com
IsomerizationZnCl₂ / LightLight-induced, efficient methodIsoquinolin-2(1H)-one rsc.org
Catalyst-free SynthesisWaterUse of water as a green solventIsoquinolines bohrium.com

Catalytic Systems in Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. The construction of the this compound scaffold can greatly benefit from various catalytic systems.

Transition Metal Catalysis for Bond Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. bohrium.comresearchgate.net These catalysts, featuring metals such as palladium, rhodium, ruthenium, iridium, cobalt, nickel, and copper, are highly effective in promoting C-H activation and annulation reactions, which are powerful tools for building the isoquinoline ring system with high atom- and step-economy. bohrium.combohrium.comresearchgate.net

Rhodium(III)-catalyzed C-H bond activation of in situ generated aryl ketone oximes, followed by cyclization with internal alkynes, provides a one-pot synthesis of multisubstituted isoquinolines. nih.govorganic-chemistry.org Similarly, ruthenium-catalyzed C-H/N-N activation offers an environmentally friendly route to isoquinoline derivatives. bohrium.com Palladium catalysts are widely used in tandem reactions, such as the coupling of o-iodobenzaldehyde derivatives with terminal acetylenes followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org

The use of more abundant and less toxic 3d-transition metals like cobalt, nickel, and copper is a growing trend. bohrium.com For example, cobalt can catalyze the synthesis of isoquinoline bicyclic derivatives, while copper salts are effective in various transformations for isoquinoline construction. bohrium.combohrium.com These methods often exhibit broad substrate scope and high functional group tolerance, making them attractive for the synthesis of complex targets like this compound. bohrium.com

Transition Metal Catalytic Reaction Type Starting Materials Reference
Rhodium (Rh)C-H Activation/AnnulationAryl ketones, hydroxylamine, alkynes nih.govorganic-chemistry.org
Ruthenium (Ru)C-H/N-N ActivationHydrazones, Alkynes bohrium.com
Palladium (Pd)Coupling/Cyclizationo-halobenzaldehydes, Alkynes organic-chemistry.org
Cobalt (Co)C-H Coupling/CyclizationAryl amidines, Diazo compounds organic-chemistry.org
Copper (Cu)Tandem Cyclization2-bromoaryl ketones, alkynes, CH₃CN organic-chemistry.org
Silver (Ag)Electrophilic CyclizationBenzaldoxime nih.gov
Gold (Au)Domino Reactions2-alkynylbenzamides, ammonium acetate (B1210297) organic-chemistry.org
Iridium (Ir)C-H Bond ActivationNot specified bohrium.com

Organocatalysis and Biocatalysis Approaches

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, offering a complementary approach to metal-based catalysts. youtube.com For the synthesis of chiral isoquinoline derivatives, organocatalysts like chiral phosphoric acids have been successfully employed in enantioselective Pictet-Spengler reactions to produce axially chiral tetrahydroisoquinolines with excellent enantioselectivities. nih.govacs.org The common amino acid L-proline can also act as an organocatalyst. youtube.com An effective organocatalytic alkylation of isoquinoline with aldehydes has been developed by combining enamine catalysis with the formation of N-acyl isoquinolinium ions, providing access to enantioenriched 1,2-dihydroisoquinolines. unibo.it

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a rapidly growing field in green and sustainable chemistry. numberanalytics.comnumberanalytics.com The synthesis of isoquinoline alkaloids can be achieved through biocatalytic methods. numberanalytics.com Key enzymes in the biosynthetic pathways of isoquinoline alkaloids, such as tyrosine/dopa decarboxylase (TYDC) and norcoclaurine synthase (NCS), have been identified. numberanalytics.com Advances in synthetic biology have enabled the production of these complex compounds in engineered microorganisms like bacteria and yeast, offering a promising future for the sustainable synthesis of functionalized isoquinolines. numberanalytics.com

Lewis Acid Catalysis in Isoquinoline Derivatization

Lewis acid catalysis plays a pivotal role in the synthesis of isoquinolines, primarily by activating functional groups to facilitate cyclization reactions. pharmaguideline.com The classic Bischler-Napieralski reaction, a cornerstone of isoquinoline synthesis, involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline (B110456), which can then be aromatized. pharmaguideline.comwikipedia.org

The Pictet-Gams modification employs a β-hydroxy-β-phenylethylamine, which under the influence of a Lewis acid catalyst, undergoes cyclization and dehydration in a single step to directly afford the isoquinoline ring. pharmaguideline.com In multicomponent reactions designed for isoquinoline synthesis, Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) have been shown to be effective catalysts, particularly under microwave irradiation. beilstein-journals.orgnih.gov These catalysts are crucial for promoting the formation of key intermediates that lead to the desired isoquinoline scaffold. The derivatization of the isoquinoline ring can also be influenced by Lewis acids, as seen in the synthesis of quinazolinones from amide-oxazolines, where a Lewis acid promotes a 6π electron cyclization. rsc.org

Reaction Optimization and Process Intensification

The synthesis of this compound, a key intermediate in various chemical industries, is continually being refined to improve efficiency, reduce environmental impact, and enhance product purity. Modern synthetic methodologies are moving away from traditional batch processes towards more advanced, intensified techniques. This section explores three such advanced methodologies: microwave-assisted synthesis, solvent-free reaction conditions, and continuous flow synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govconicet.gov.ar The application of microwave irradiation in the synthesis of heterocyclic compounds, including isoquinoline and quinoline (B57606) derivatives, has been well-documented. nih.govnih.govnih.gov

The synthesis of the core isoquinoline-4-carboxylate structure can be significantly expedited using microwave technology. For instance, the cyclization step, a critical part of forming the isoquinoline ring, can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. conicet.gov.ar Research on the synthesis of related quinoline-4-carboxylic acid derivatives has shown that microwave conditions can reduce reaction times from hours to as little as three minutes, with yields increasing from moderate to good (50-80%). nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocyclic Carboxylates

DerivativeMethodCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)Reference
Quinoline-4-carboxylic acid derivativesMicrowavep-TSAEthanol803 min50-80 nih.gov
Quinoline-4-carboxylic acid derivativesConventionalp-TSAEthanolReflux3 h - overnightLower than MW nih.gov
Isoquinolone-4-carboxylic acidMicrowaveCuIDioxane-1 h32 acs.org
Ethyl-quinolon-4-one-3-carboxylatesMicrowave--702 min97 conicet.gov.ar

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental footprint of chemical processes by eliminating the use of volatile and often toxic organic solvents. nih.gov These reactions can lead to higher efficiency, easier product separation, and reduced waste generation.

For the synthesis of isoquinoline derivatives, solvent-free approaches have proven effective. One study describes the efficient synthesis of dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates through a one-pot reaction under solvent-free conditions at a mild temperature of 50°C, resulting in high yields. nih.gov This suggests that the core isoquinoline structure can be assembled without the need for a solvent, which could be extrapolated to the synthesis of the this compound precursor.

A plausible solvent-free approach for a key intermediate could involve the solid-state reaction of a substituted benzaldehyde (B42025) with an appropriate nitrogen source and a dicarbonyl compound, potentially catalyzed by a solid acid or base. The reactants would be ground together and heated, with the reaction proceeding in the molten state or at the interface of the solid particles. This methodology avoids the use of large volumes of solvents, simplifying the work-up procedure, which often involves simple washing or recrystallization.

Table 2: Examples of Solvent-Free Synthesis for Heterocyclic Compounds

Product TypeReactantsConditionsTimeYield (%)Reference
Dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylatesIsoquinoline, phenacyl bromides, dialkyl acetylenedicarboxylates50°C, solvent-free-High nih.gov
Quinazolino[4,3-b]quinazolin-8-ones2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-estersMicrowave, solvent-freeShortHigh frontiersin.org
ChalconesBenzaldehyde, AcetophenoneGrinding, solid NaOH-81-94 researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. rsc.org In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or a packed bed reactor, where the reaction takes place.

While specific literature on the continuous flow synthesis of this compound is scarce, the principles have been successfully applied to the synthesis of other heterocyclic compounds, including quinolines. rsc.org For instance, the synthesis of high-quality covalent organic frameworks (COFs), which can be related to the ordered structures of crystalline organic compounds, has been demonstrated at a rate of over 1 gram per hour using a continuous flow process. rsc.org

Table 3: Research Findings in Continuous Flow Synthesis of Related Compounds

ProductKey Features of Flow ProcessThroughput/ProductivityReference
Covalent Organic Frameworks (COFs)Rapid synthesis of faceted single crystals> 1 g/h rsc.org
Chiral β-nitro alcohols (precursors to sympathomimetic amines)3D-printed custom-made flow reactors- ambeed.com
Rolipram (chiral pharmaceutical)Multistep continuous flow synthesis- ambeed.com

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Chlorination Reaction Mechanisms at the C1 Position

Nucleophilic substitution reactions on the isoquinoline (B145761) ring occur preferentially at the C1 position. shahucollegelatur.org.inyoutube.comuop.edu.pkiust.ac.ir This is due to the electron-deficient nature of the pyridine (B92270) portion of the fused ring system, which makes the C1 carbon highly electrophilic and susceptible to attack by nucleophiles. The stability of the resulting intermediate further drives the reaction at this position. quora.com

Role of Specific Chlorinating Agents

The introduction of a chlorine atom at the C1 position of an isoquinoline or its precursors can be achieved using various chlorinating agents, each operating through distinct mechanistic pathways. The choice of reagent is often dictated by the specific substrate and desired reaction conditions.

A common method for introducing functionality at C1 is through the Bischler-Napieralski synthesis, which involves the cyclodehydration of a β-phenylethylamide using an acid catalyst. wikipedia.org Reagents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are frequently used. iust.ac.ir When POCl₃ is employed, the mechanism is akin to the Vilsmeier reaction, proceeding via the formation of a chloroimine intermediate which then cyclizes. shahucollegelatur.org.in

For the direct chlorination of isoquinoline N-oxides, a mixture of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) has been shown to be effective. researchgate.net This system provides a mild and highly selective method for obtaining C1-chlorinated isoquinolines in good yields. researchgate.net Another approach utilizes Vilsmeier reagents, generated in situ from reagents like phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which serve as both an activating agent for the N-oxide and the source of the nucleophilic chloride. researchgate.net

Table 1: Comparison of Chlorinating Agents for Isoquinoline C1-Functionalization

Chlorinating Agent/SystemSubstrateKey Features
Phosphoryl Chloride (POCl₃)β-phenylethylamides (Bischler-Napieralski)Acts as a cyclodehydrating agent, proceeds via chloroimine intermediates. shahucollegelatur.org.in
PPh₃ / Cl₃CCNIsoquinoline N-OxidesMild conditions, high regioselectivity for the C1 position, good functional group tolerance. researchgate.net
Vilsmeier Reagents (e.g., POCl₃/DMF)Heterocyclic N-OxidesReagent is generated in situ; acts as both activating agent and halide source. researchgate.net

Detailed Understanding of Reaction Intermediates

The mechanism of nucleophilic substitution at the C1 position of isoquinoline involves the formation of a key tetrahedral intermediate, often referred to as a Meisenheimer-like complex. When a nucleophile attacks the C1 carbon, the aromaticity of the pyridine ring is temporarily disrupted. The resulting negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. quora.com This stabilization is more effective for attack at C1 than at C3 because the C1 position is benzylic, allowing for greater resonance stabilization. quora.com

In the Bischler-Napieralski synthesis using POCl₃, the reaction proceeds through distinct intermediates. The initial amide is converted to a chloroimine, which can exist in equilibrium with its conjugate acid. This species then gives rise to a highly electrophilic nitrilium ion. shahucollegelatur.org.in This nitrilium ion is the key intermediate that undergoes intramolecular electrophilic attack on the adjacent phenyl ring to form the 3,4-dihydroisoquinoline (B110456) ring system, which can then be oxidized to the aromatic isoquinoline. shahucollegelatur.org.in

For the chlorination of N-oxides, the N-O bond is activated by the chlorinating agent (e.g., PPh₃ or Vilsmeier reagent). researchgate.net This activation makes the C1 position even more electrophilic, facilitating the attack of the chloride ion.

Mechanistic Aspects of Carboxylate Ester Formation

The formation of the carboxylate ester at the C4 position of the isoquinoline ring involves the conversion of a carboxylic acid group into an ester. This transformation is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.org

Nucleophilic Acyl Substitution Pathways

The direct conversion of a carboxylic acid to an ester requires overcoming the low reactivity of the carboxyl group and the basicity of the amine nucleophile, which would deprotonate the acid. libretexts.org The most common and direct pathway for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid. libretexts.orgmasterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

The attack by the alcohol forms a tetrahedral intermediate. khanacademy.orgyoutube.com Following proton transfers, a molecule of water is eliminated as the leaving group, and subsequent deprotonation of the carbonyl yields the final ester product. masterorganicchemistry.comyoutube.com

Alternatively, the carboxylic acid can be converted into a more reactive derivative first, such as an acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting acid chloride is highly electrophilic and reacts readily with an alcohol to form the ester via nucleophilic acyl substitution, proceeding through an addition-elimination mechanism. masterorganicchemistry.com

Role of Leaving Groups and Catalysts in Esterification

In any nucleophilic acyl substitution, the facility of the reaction depends on the quality of the leaving group. The direct displacement of a hydroxyl group (-OH) from a carboxylic acid is difficult because hydroxide (B78521) (HO⁻) is a poor leaving group. masterorganicchemistry.com

In the Fischer esterification, the acid catalyst plays a dual role. Firstly, it activates the carbonyl group for nucleophilic attack. Secondly, it facilitates the departure of the leaving group by protonating one of the hydroxyl groups in the tetrahedral intermediate, converting it into a water molecule (H₂O). libretexts.orgmasterorganicchemistry.com Water is an excellent leaving group, making its elimination favorable and driving the reaction forward. masterorganicchemistry.comyoutube.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

When a carboxylic acid is first converted to an acid chloride using thionyl chloride, the hydroxyl group is transformed into an acyl chlorosulfite, which is an excellent leaving group. libretexts.orglibretexts.org In the subsequent reaction with an alcohol, the chloride ion (Cl⁻) becomes the leaving group from the tetrahedral intermediate. This reaction is generally very efficient. masterorganicchemistry.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate ester formation by converting the carboxylic acid's hydroxyl group into a good leaving group. libretexts.orglibretexts.org

Table 2: Catalysts and Leaving Groups in Esterification of Isoquinoline-4-Carboxylic Acid

MethodCatalystActivating AgentNucleophileLeaving Group
Fischer EsterificationH₂SO₄ or TsOHH⁺ (Protonation)Alcohol (R-OH)Water (H₂O) masterorganicchemistry.comyoutube.com
Via Acid ChlorideNone (Base may be used)Thionyl Chloride (SOCl₂)Alcohol (R-OH)Chloride (Cl⁻) libretexts.orglibretexts.org
DCC CouplingNoneDCCAlcohol (R-OH)Dicyclohexylurea libretexts.orglibretexts.org

Reactivity Profiling of the Isoquinoline Nucleus

The isoquinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene (B151609) ring fused to a pyridine ring. slideshare.net Its chemical reactivity is a composite of these two constituent rings and is characterized by a susceptibility to both electrophilic and nucleophilic attack at different positions. slideshare.net

Basicity : The lone pair of electrons on the nitrogen atom imparts basic properties to isoquinoline, allowing it to form stable salts with acids. uop.edu.pk It is considered a weak base, but it is slightly more basic than the isomeric quinoline (B57606). uop.edu.pk

Electrophilic Substitution : The pyridine ring is electron-deficient due to the electronegative nitrogen atom. Consequently, electrophilic aromatic substitution occurs on the more electron-rich benzene ring, preferentially at the C5 and C8 positions. shahucollegelatur.org.inyoutube.comuop.edu.pk

Nucleophilic Substitution : Conversely, the electron-deficient pyridine ring is activated towards nucleophilic attack. These reactions occur predominantly at the C1 position, and to a lesser extent at C3 if C1 is blocked. youtube.comuop.edu.pkiust.ac.ir The Chichibabin reaction, for example, involves the amination of isoquinoline at C1 with sodium amide. shahucollegelatur.org.in

Oxidation : Oxidation of isoquinoline typically occurs at the nitrogen atom to form an isoquinoline N-oxide. uop.edu.pk Stronger oxidation can cleave one of the rings. The outcome can be influenced by substituents; for instance, an electron-donating group on the benzene ring can direct oxidation to that ring, while an electron-withdrawing group can favor oxidation of the pyridine ring. shahucollegelatur.org.in

Table 3: Reactivity of Positions on the Isoquinoline Nucleus

Position(s)Type of ReactionReactivityRationale
N2Protonation, Alkylation, OxidationHighThe lone pair on the nitrogen atom makes it basic and nucleophilic. shahucollegelatur.org.inuop.edu.pk
C1Nucleophilic SubstitutionHighElectron-deficient carbon adjacent to nitrogen; stabilized anionic intermediate. shahucollegelatur.org.inquora.comquimicaorganica.org
C3Nucleophilic SubstitutionModerateLess reactive than C1 for nucleophilic attack. uop.edu.pk
C4Electrophilic Substitution (via N-Oxide)Low (Direct), High (Activated)N-Oxide formation increases electron density at C4, allowing electrophilic attack. quimicaorganica.org
C5, C8Electrophilic SubstitutionHighMost electron-rich positions on the carbocyclic (benzene) ring. shahucollegelatur.org.inyoutube.comuop.edu.pk
C6, C7Electrophilic SubstitutionLowLess activated than C5 and C8 for electrophilic attack. shahucollegelatur.org.in

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The isoquinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com Electrophilic attack preferentially occurs on the benzene ring, which has a higher electron density compared to the pyridine ring. quimicaorganica.orgyoutube.com The most favored positions for electrophilic substitution are C5 and C8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.org

In contrast, nucleophilic aromatic substitution is favored on the electron-deficient pyridine ring, particularly at the C1 position. gcwgandhinagar.com The presence of a good leaving group, such as the chloroethyl group at the C1 position of 1-chloroethyl isoquinoline-4-carboxylate, would facilitate such reactions. Nucleophiles can attack this position, leading to the displacement of the chloroethyl group. The reactivity of the isoquinoline system towards nucleophiles is generally greater than that of pyridine. gcwgandhinagar.com

The presence of the carboxylate group at the C4 position will also influence the reactivity. As an electron-withdrawing group, it will further deactivate the entire ring system towards electrophilic attack but may enhance the susceptibility of the pyridine ring to nucleophilic attack.

Oxidation and Reduction Pathways of the Isoquinoline System

The oxidation of isoquinoline and its derivatives can lead to different products depending on the oxidizing agent and reaction conditions. gcwgandhinagar.com Strong oxidation, for instance with alkaline permanganate (B83412), can cleave the benzene ring to yield pyridine-3,4-dicarboxylic acid and the pyridine ring to give phthalic acid. gcwgandhinagar.comthieme-connect.de Oxidation with peroxycarboxylic acids typically leads to the formation of the N-oxide. gcwgandhinagar.com For this compound, the chloroethyl side chain could also be susceptible to oxidation, potentially yielding a carboxylic acid or ketone functionality, depending on the specific reagents used.

Reduction of the isoquinoline ring is also a complex process. gcwgandhinagar.com Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the pyridine ring, the benzene ring, or both, depending on the conditions and the nature of the substituents. The ester group of this compound could also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.

Tautomerism and Aromaticity Effects

Tautomerism, the migration of a proton between two atoms in a molecule, is a known phenomenon in isoquinoline derivatives, particularly those with hydroxyl, amino, or amide substituents. mdpi.comnih.gov For this compound itself, significant tautomerism is not expected. However, its derivatives, or intermediates in its synthesis, could exhibit tautomeric equilibria which would be influenced by factors such as solvent polarity and temperature.

The aromaticity of the isoquinoline system is a key driver of its reactivity. The 10π-electron aromatic system provides stability. thieme-connect.de Any reaction, be it substitution, oxidation, or reduction, will proceed through transition states and intermediates where the aromaticity might be temporarily disrupted. The stability of these intermediates, and thus the feasibility of the reaction, is intrinsically linked to the energetic cost of this disruption.

Stereochemical Considerations and Control

The introduction of a stereocenter, such as the one potentially present in the 1-chloroethyl group of the title compound, brings stereochemical considerations to the forefront of its synthesis and reactions.

Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of substituted isoquinolines can be achieved with a high degree of stereocontrol. Diastereoselective synthesis aims to produce one diastereomer in preference to others. For instance, 1,4-dipolar cycloaddition reactions involving isoquinoline have been shown to proceed with high diastereoselectivity. nih.gov When synthesizing a molecule like this compound, if another chiral center is present in the molecule or a chiral auxiliary is used, the formation of the stereocenter at the chloroethyl group can be directed to favor one diastereomer.

Enantioselective synthesis focuses on producing one enantiomer of a chiral compound. This is often achieved using chiral catalysts or reagents. Nickel-catalyzed atroposelective Negishi cross-coupling reactions have been successfully employed for the synthesis of axially chiral biaryls, including those containing an isoquinoline moiety, with high enantioselectivity. acs.org

Asymmetric Induction Strategies

Asymmetric induction is the process by which a chiral element in a molecule influences the creation of a new chiral center. In the context of this compound, if a chiral starting material is used, or a chiral auxiliary is temporarily incorporated into the molecule, it can direct the stereochemical outcome of subsequent reactions. youtube.com For example, the reduction of a ketone precursor to the chloroethyl group using a chiral reducing agent could proceed with high enantioselectivity.

The asymmetric synthesis of isoquinoline alkaloids is a well-developed field, and the strategies employed there are applicable to the synthesis of chiral derivatives like this compound. nih.govresearchgate.net These strategies often involve the use of chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis.

Theoretical and Computational Studies on 1 Chloroethyl Isoquinoline 4 Carboxylate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For isoquinoline (B145761) derivatives, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. acs.org

These calculations provide insights into the molecule's geometry, electron distribution, and orbital energies. Key descriptors derived from these calculations include the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO indicates a molecule's capacity to donate electrons, while the ELUMO relates to its ability to accept electrons. acs.org The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

For the broader class of isoquinoline derivatives, these quantum calculations have been used to correlate electronic properties with experimental observations, such as their efficacy as corrosion inhibitors, where the ability to donate and accept electrons from a metal surface is key. acs.org

Table 1: Representative Quantum Chemical Descriptors for a Generic Isoquinoline Derivative

Descriptor Typical Significance
EHOMO Electron-donating ability; related to ionization potential.
ELUMO Electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap (ΔE) Chemical reactivity, kinetic stability, and polarizability.
Dipole Moment (µ) Polarity and distribution of charge within the molecule.
Mulliken Charges Distribution of atomic charges, predicting sites for electrophilic/nucleophilic attack.

This table represents the types of data generated from quantum chemical calculations for isoquinoline compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing details that are often difficult to capture experimentally. For the synthesis and modification of isoquinolines, these models can map out the entire reaction coordinate.

The characterization of transition states is a cornerstone of mechanistic studies. By locating the transition state structure—the highest energy point along the reaction pathway—researchers can understand the energetic barrier to a reaction. For isoquinoline synthesis, such as rhodium-catalyzed C-H activation and annulation reactions, computational models help identify the geometry and electronic structure of these transient species. researchgate.net This information is crucial for understanding reaction selectivity and for optimizing reaction conditions to favor the desired product.

Energy profiles, or potential energy surfaces, are calculated to visualize the energy changes as reactants are converted into products. These profiles detail the relative energies of reactants, intermediates, transition states, and products. For instance, in the photochemical hydroxyalkylation of isoquinolines, computational studies can rationalize the observed product formation by comparing the energy barriers of competing pathways. nih.gov Similarly, mechanistic studies on the hydrosilylation of isoquinolines have proposed mechanisms based on stepwise hydrogen atom transfer (HAT) and radical recombination, with ongoing computational work aimed at explaining the observed regioselectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions.

MD simulations have been conducted on liquid isoquinoline to study its translational and rotational diffusion at various temperatures. osti.gov These simulations, which model molecules interacting through potentials like Lennard-Jones and Coulombic terms, help in understanding the bulk properties of the substance. osti.gov For substituted isoquinolines, MD simulations are critical for exploring the conformational landscape. The molecule's accessible shapes can influence its reactivity and its ability to bind to biological targets.

In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. nih.govmdpi.com For example, simulations of isoquinoline derivatives docked into the active site of an enzyme, such as SARS-CoV-2 Mpro, can verify that the binding pose is stable over time, strengthening the case for the compound's potential as an inhibitor. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Structure-Activity Relationship (SAR) studies aim to link a molecule's chemical structure to its biological activity. Computational methods have become indispensable in modern SAR. researchgate.net For isoquinoline derivatives, these studies often involve molecular docking to predict how different analogs will bind to a target receptor. researchgate.net

By systematically modifying parts of the isoquinoline scaffold—such as substituents on the rings—and calculating the corresponding binding affinities, researchers can build a model of the key interactions required for activity. For example, in silico studies on tetrahydroisoquinoline-ethyl-phenylamine derivatives as P-gp modulators used Quantitative Structure-Activity Relationship (QSAR) models to identify which structural features contributed most to the inhibitory effect. scispace.com Analysis of the generated contour maps from these models provides a visual guide for where to add or remove steric bulk or electrostatic groups to enhance activity. scispace.com

Design of Novel Analogs through In Silico Methods

The insights gained from SAR and computational modeling directly fuel the in silico design of novel, more potent, and selective analogs. researchgate.net This rational design process is more efficient than traditional trial-and-error synthesis.

Based on QSAR models like Hologram QSAR (HQSAR) and Topomer CoMFA, new molecules can be designed by modifying a parent structure. scispace.com The activity of these virtual compounds is then predicted by the established model before any synthesis is attempted. For instance, based on an analysis of P-gp modulators, five new molecules with modified substituents were designed, and their potency was predicted to be higher than the existing compounds in the series. scispace.com This approach allows for the rapid exploration of chemical space and the prioritization of synthetic targets that are most likely to succeed, significantly accelerating the drug discovery pipeline. mit.edu

Chemical Transformations and Derivatization of 1 Chloroethyl Isoquinoline 4 Carboxylate

Reactions Involving the 1-Chloroethyl Moiety

The 1-chloroethyl group is a primary site for chemical modification. The carbon atom attached to the chlorine is electrophilic, making it susceptible to attack by nucleophiles. Furthermore, the presence of a hydrogen atom on the adjacent methyl group allows for elimination reactions. The C1 position of isoquinoline (B145761) is particularly activated towards such reactions due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which can stabilize reaction intermediates. quimicaorganica.orgquora.com

The chlorine atom on the ethyl group is a good leaving group and can be readily displaced by a variety of nucleophiles through either an SN1 or SN2 mechanism. Nucleophilic substitution at the C1 position of the isoquinoline ring is a well-established reaction pathway. quimicaorganica.orgquora.com The reaction proceeds by the attack of a nucleophile on the electrophilic carbon, leading to the formation of a new carbon-nucleophile bond. The choice of nucleophile determines the resulting product, allowing for the introduction of diverse functional groups.

The general reaction is as follows: 1-Chloroethyl isoquinoline-4-carboxylate + Nucleophile → 1-(Substituted)ethyl isoquinoline-4-carboxylate + Chloride

The specific conditions (solvent, temperature, presence of a base) will influence the reaction rate and mechanism. For instance, polar aprotic solvents often favor SN2 reactions. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu) Reagent Example Product Class
Hydroxide (B78521) (OH⁻) Sodium Hydroxide (NaOH) 1-(1-Hydroxyethyl)isoquinoline-4-carboxylate
Alkoxide (RO⁻) Sodium Methoxide (NaOCH₃) 1-(1-Methoxyethyl)isoquinoline-4-carboxylate
Amine (RNH₂) Ammonia (NH₃), Benzylamine 1-(1-Aminoethyl)isoquinoline-4-carboxylate
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) 1-(1-Phenylthioethyl)isoquinoline-4-carboxylate

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (typically E2) to form 1-vinylisoquinoline-4-carboxylate. This reaction involves the abstraction of a proton from the methyl group by the base, followed by the simultaneous expulsion of the chloride ion and the formation of a carbon-carbon double bond.

Elimination reactions are often in competition with nucleophilic substitution. libretexts.org To favor elimination, sterically hindered bases such as potassium tert-butoxide are commonly employed. The reaction mechanism involves a single concerted step where the base removes a proton, and the leaving group departs.

The stability of the resulting conjugated system, with the vinyl group attached to the aromatic isoquinoline ring, provides a thermodynamic driving force for this transformation.

The 1-chloroethyl group is a key electrophilic center that can participate in intramolecular cyclization reactions to form novel fused heterocyclic systems. This synthetic strategy requires the prior modification of another part of the molecule, typically the carboxylate group, to introduce a nucleophilic center.

For example, the carboxylate at C4 can first be converted into an amide by reaction with an amino alcohol (e.g., ethanolamine). The resulting intermediate possesses a nucleophilic hydroxyl or amino group that can then attack the electrophilic carbon of the 1-chloroethyl moiety in an intramolecular SN2 reaction. This cyclization would lead to the formation of a new ring fused to the isoquinoline core. Such intramolecular reactions are powerful tools for building complex polycyclic structures. nih.gov The success of these cyclizations often depends on forming thermodynamically stable five- or six-membered rings. youtube.com

A hypothetical reaction sequence is as follows:

Amidation: this compound is reacted with an appropriate bifunctional amine (e.g., H₂N-X-YH, where Y is a nucleophile like O or NH) to form an amide intermediate.

Intramolecular Cyclization: The intermediate, under basic conditions to enhance the nucleophilicity of YH, undergoes an intramolecular nucleophilic attack to displace the chloride, forming a new fused ring.

Reactions of the Carboxylate Functional Group

The ethyl carboxylate group at the C4 position is a versatile handle for derivatization, allowing for its conversion into other functional groups such as carboxylic acids, amides, and alcohols.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is a standard transformation in organic synthesis.

Base-mediated (saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup, yields the carboxylic acid. The reaction proceeds via nucleophilic acyl substitution.

Acid-catalyzed: Refluxing the ester in the presence of a strong acid, like hydrochloric acid or sulfuric acid, in an aqueous medium also affords the carboxylic acid.

The resulting 1-chloroethyl isoquinoline-4-carboxylic acid is a valuable intermediate, as the carboxylic acid group can participate in a wider range of coupling reactions than the parent ester.

The carboxylate group can be converted into a variety of other derivatives, with amides being among the most significant due to their prevalence in biologically active molecules. rsc.org

Table 2: Synthesis of Carboxylate Derivatives

Reaction Type Reagents Product
Amidation (Direct) Amine (RNH₂), heat 1-Chloroethyl-N-alkyl-isoquinoline-4-carboxamide
Amidation (via Acid) 1. Hydrolysis to acid2. Amine, coupling agent (e.g., HBTU, DCC) 1-Chloroethyl-N-alkyl-isoquinoline-4-carboxamide
Reduction Strong reducing agent (e.g., LiAlH₄) [1-(1-Chloroethyl)isoquinolin-4-yl]methanol thieme-connect.de

| Transesterification | Alcohol (R'OH), acid or base catalyst | this compound (new ester) |

Direct amidation can sometimes be achieved by heating the ester with an amine. However, a more common and efficient two-step approach involves first hydrolyzing the ester to the carboxylic acid, followed by coupling with an amine using a peptide coupling agent. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. The synthesis of amide-functionalized isoquinolines is an active area of research. rsc.org

Furthermore, the ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). thieme-connect.de This transformation provides another route for functional group diversification.

Modifications of the Isoquinoline Ring System

The isoquinoline ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. Due to the deactivating effect of the protonated nitrogen atom under acidic conditions, electrophilic attack generally occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. pharmaguideline.comyoutube.com The preferred positions for substitution are C-5 and C-8. quora.com Therefore, nitration, halogenation, or Friedel-Crafts reactions on this compound would be expected to yield predominantly 5- or 8-substituted derivatives. The electron-withdrawing nature of the carboxylate group at C-4 would further direct incoming electrophiles to the benzene ring.

Conversely, nucleophilic aromatic substitution on the isoquinoline ring typically occurs at the C-1 position, which is activated by the ring nitrogen. quimicaorganica.orgrsc.org However, since this position is already substituted in the target molecule, nucleophilic attack might be directed to other positions if activating groups are present or under forcing conditions. The chlorine atom on the ethyl group at C-1 also presents a site for nucleophilic substitution, which would compete with substitution on the ring.

Reaction TypePosition of SubstitutionRationaleReferences
Electrophilic Aromatic SubstitutionC-5 and C-8Deactivation of the pyridine ring by the nitrogen atom directs electrophiles to the benzene ring. pharmaguideline.comquora.com
Nucleophilic Aromatic SubstitutionC-1Activation by the ring nitrogen makes this position susceptible to nucleophilic attack. quimicaorganica.orgrsc.org

This table summarizes the general regioselectivity of substitution reactions on the isoquinoline ring.

The isoquinoline scaffold can be a building block for the construction of more complex fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing isoquinoline structure, are a powerful tool for creating novel molecular architectures. Various methods have been developed for the synthesis of isoquinolones and other fused systems starting from functionalized isoquinolines or their precursors. mdpi.comorganic-chemistry.orgacs.org

The pyridine ring of the isoquinoline system can be selectively hydrogenated to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. iust.ac.ir This transformation is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or nickel, or with chemical reducing agents like sodium borohydride (B1222165) in the presence of certain additives. arkat-usa.org The resulting tetrahydroisoquinoline has a more flexible, non-aromatic heterocyclic ring, which can alter its biological activity and chemical properties.

Conversely, a partially or fully hydrogenated isoquinoline ring can be dehydrogenated to restore its aromaticity. This is often accomplished using oxidizing agents or through catalytic methods. nih.gov For example, 1,2,3,4-tetrahydroisoquinolines can be selectively dehydrogenated to 3,4-dihydroisoquinolines or fully to isoquinolines under aerobic conditions, sometimes promoted by sulfoxides. nih.gov

TransformationProductTypical Reagents/ConditionsReferences
Hydrogenation1,2,3,4-TetrahydroisoquinolineCatalytic Hydrogenation (Pt, Pd, Ni), NaBH₄/additives iust.ac.irarkat-usa.org
Dehydrogenation3,4-Dihydroisoquinoline (B110456)/IsoquinolineOxidizing agents, Catalytic dehydrogenation (e.g., with sulfoxides) nih.gov

This table outlines the general hydrogenation and dehydrogenation reactions of the isoquinoline ring.

Applications in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Versatile Synthetic Building Block

The structure of 1-Chloroethyl isoquinoline-4-carboxylate inherently offers multiple reaction sites, making it a potentially versatile building block for the synthesis of a diverse array of more complex molecules. The isoquinoline (B145761) core itself is a privileged scaffold in medicinal chemistry, and the substituents at the 1 and 4 positions provide handles for a variety of chemical transformations.

The chloroethyl group at the 1-position is a key feature, introducing a reactive electrophilic site. This allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. For instance, reaction with amines, thiols, or alcohols could lead to the corresponding aminoethyl, thioethyl, or alkoxyethyl derivatives, respectively. This versatility allows for the systematic modification of the molecule's properties, which is a crucial aspect of drug discovery and materials science.

The carboxylate group at the 4-position offers another point for chemical modification. It can be converted into other functional groups such as amides, esters, or alcohols through standard organic transformations. For example, amide coupling reactions with various amines would yield a library of isoquinoline-4-carboxamides, a class of compounds with known biological activities.

The combination of these reactive sites allows for a modular approach to synthesis. One can envision a series of reactions where the chloroethyl group is first displaced by a nucleophile, followed by modification of the carboxylate group, or vice versa. This stepwise functionalization would enable the construction of a wide variety of complex molecules with precise control over their three-dimensional structure.

Functional Group Potential Transformation Resulting Structure
1-(1-Chloroethyl)Nucleophilic substitution with R-NH21-(1-Aminoethyl)isoquinoline derivative
1-(1-Chloroethyl)Nucleophilic substitution with R-SH1-(1-Thioethyl)isoquinoline derivative
4-CarboxylateAmide coupling with R'-NH2Isoquinoline-4-carboxamide derivative
4-CarboxylateReduction with LiAlH4(Isoquinolin-4-yl)methanol

Development of Novel Chemical Probes and Reagents

The development of novel chemical probes and reagents is crucial for understanding biological processes and for advancing analytical chemistry. While specific applications of this compound in this area have not been reported, its structure suggests potential utility. The isoquinoline core is known to be a part of many fluorescent molecules. By appropriate functionalization, it is conceivable that this compound could be transformed into a fluorescent probe.

For example, the chloroethyl group could be used to attach the isoquinoline moiety to a biomolecule of interest, such as a protein or a nucleic acid. The isoquinoline part would then act as a reporter group, allowing for the detection and quantification of the biomolecule. The carboxylate group could be modified to fine-tune the solubility and photophysical properties of the probe.

Furthermore, the reactivity of the chloroethyl group could be exploited for the design of activity-based probes. These probes are designed to react with a specific enzyme or protein in a biological system, leading to a detectable signal. The chloroethyl group could act as a reactive "warhead" that covalently modifies the target protein.

Role as a Precursor for Complex Heterocyclic Scaffolds

Isoquinoline and its derivatives are fundamental building blocks for a vast array of complex heterocyclic scaffolds, many of which are found in natural products with significant biological activity. scribd.com The reactivity of this compound makes it a plausible precursor for the synthesis of such complex systems.

The chloroethyl group can participate in cyclization reactions to form new rings fused to the isoquinoline core. For instance, an intramolecular reaction with a nucleophile positioned elsewhere on the molecule could lead to the formation of a new five- or six-membered ring. This strategy is commonly used in the synthesis of alkaloids and other complex natural products.

Moreover, the isoquinoline nucleus itself can be the starting point for more elaborate transformations. For example, the nitrogen atom can be quaternized, and the resulting isoquinolinium salt can undergo various reactions, including cycloadditions and rearrangements, to generate novel heterocyclic systems. The carboxylate group can also be used to direct or participate in these transformations.

Classic synthetic methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, highlight the importance of appropriately substituted precursors for the construction of the isoquinoline ring itself. researchgate.net In a similar vein, a pre-formed and functionalized isoquinoline like this compound can serve as a key intermediate for the elaboration into more complex, polycyclic structures.

Reaction Type Potential Product
Intramolecular CyclizationFused polycyclic heterocyclic systems
Intermolecular CycloadditionNovel spirocyclic or fused isoquinoline derivatives

Application as a Traceless Leaving Group in Specialized Synthetic Transformations, e.g., Glycosylation

While there is no direct evidence of this compound being used as a traceless leaving group, a related compound, glycosyl isoquinoline-1-carboxylate, has been successfully employed in this capacity for chelation-assisted glycosylation. researchgate.net This suggests that the isoquinoline carboxylate moiety has the potential to function as an effective leaving group under specific conditions.

In the case of glycosyl isoquinoline-1-carboxylate, the glycosylation reaction is promoted by a copper(II) triflate salt under mild and neutral conditions. researchgate.net The copper isoquinoline-1-carboxylate salt precipitates from the reaction mixture, effectively rendering the leaving group "traceless" in the solution phase. researchgate.net This is a significant advantage as it simplifies the purification of the desired glycosylation product.

The electronic properties of the isoquinoline ring and the position of the carboxylate group would influence the leaving group ability of this compound. While the 4-carboxylate isomer may not behave identically to the 1-carboxylate, the underlying principle of using a metal to chelate and activate the leaving group could potentially be applied. Further research would be needed to determine the feasibility and efficiency of this approach.

Integration into Material Science Research as a Synthetic Intermediate for Polymers or Ligands

The field of material science is constantly seeking new organic molecules with specific properties for the development of advanced materials. Isoquinoline derivatives have been explored for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com The ability to tailor the chemical structure of these derivatives is key to designing materials with desired functionalities. amerigoscientific.com

This compound could serve as a valuable monomer or intermediate in the synthesis of novel polymers. The chloroethyl group could be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) group. Subsequent polymerization would lead to polymers containing the isoquinoline-4-carboxylate moiety in the side chain. These polymers could exhibit interesting optical or electronic properties due to the presence of the aromatic isoquinoline core.

Furthermore, isoquinoline derivatives are known to act as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). amerigoscientific.com These materials have applications in gas storage, catalysis, and drug delivery. amerigoscientific.com The carboxylate group of this compound is a classic coordinating group for metal ions. By reacting this compound with various metal salts, it may be possible to construct novel coordination polymers with unique structures and properties. The chloroethyl group could also be used for post-synthesis modification of the resulting material, allowing for the introduction of additional functionalities. Research on related quinoline-dicarboxylate building blocks has shown their ability to form 3D coordination polymers with lanthanide ions. nih.gov

Material Type Potential Role of this compound Potential Applications
Functional PolymersMonomer precursorConductive materials, optical materials
Coordination Polymers/MOFsLigand precursorGas storage, catalysis, drug delivery

Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules like 1-Chloroethyl isoquinoline-4-carboxylate. Both ¹H and ¹³C NMR spectroscopy provide critical data regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring system, the protons of the 1-chloroethyl group, and the protons of the ester functionality.

Aromatic Region: The protons on the isoquinoline core will appear in the downfield region, typically between δ 7.5 and 9.5 ppm. ias.ac.inmdpi.com The exact chemical shifts and coupling patterns (doublets, triplets, etc.) will depend on the substitution pattern and the electronic effects of the chloroethyl and carboxylate groups. For instance, the proton at position 3 is anticipated to be a singlet, while the protons on the benzene (B151609) ring portion will show characteristic coupling patterns.

1-Chloroethyl Group: The proton on the carbon bearing the chlorine atom (the methine proton) is expected to be a quartet, shifted downfield due to the electron-withdrawing effect of the chlorine and the aromatic ring. The methyl protons will appear as a doublet further upfield.

Ester Group: If the compound is an ethyl ester, a quartet and a triplet would be observed for the methylene (B1212753) and methyl groups, respectively. For a methyl ester, a singlet corresponding to the methoxy (B1213986) group would be present. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carboxylate carbonyl carbon is expected to resonate in the range of δ 165-170 ppm. oregonstate.educhemicalbook.com

Aromatic and Heterocyclic Carbons: The carbons of the isoquinoline ring will appear in the aromatic region, typically between δ 115 and 160 ppm. oregonstate.educhemicalbook.com The carbon atom at position 1, attached to the chloroethyl group, and the carbon at position 4, attached to the carboxylate group, will have distinct chemical shifts influenced by these substituents.

1-Chloroethyl Group: The carbon atom bonded to chlorine will be shifted downfield, while the methyl carbon will appear at a higher field.

Ester Group: The carbons of the ester alkyl group will have characteristic chemical shifts. oregonstate.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. mdpi.comresearchgate.net

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity
H-38.5 - 8.7s
Aromatic H7.6 - 8.4m
-CH(Cl)CH₃5.2 - 5.5q
-CH(Cl)CH₃1.8 - 2.0d
Ester CH₂4.3 - 4.5q
Ester CH₃1.3 - 1.5t

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=O167 - 170
C-1158 - 162
Aromatic/Heterocyclic C120 - 150
-CH(Cl)CH₃55 - 60
Ester CH₂61 - 63
-CH(Cl)CH₃20 - 25
Ester CH₃14 - 16

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the elemental composition can be unequivocally established. amazonaws.com

For this compound (assuming an ethyl ester, with the molecular formula C₁₄H₁₄ClNO₂), the expected monoisotopic mass would be calculated and compared to the experimental value. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the (M+2) peak having an intensity of approximately one-third of the molecular ion peak (M). nih.gov

Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern can help to confirm the presence of the chloroethyl group, the carboxylate ester, and the isoquinoline core. nih.gov

Expected HRMS Data

Ion Predicted m/z
[M+H]⁺264.0786
[M+Na]⁺286.0605

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group. amazonaws.com

C-O Stretch: Absorptions corresponding to the C-O single bond of the ester will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the isoquinoline ring system would appear in the 1500-1650 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the chloroethyl and ester groups will appear just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region, between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The isoquinoline ring system of this compound is a chromophore that will absorb UV light. The spectrum is expected to show multiple absorption bands characteristic of the π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituents on the ring. nih.govnist.govresearchgate.net

Expected Spectroscopic Data

Spectroscopic Technique Functional Group Expected Absorption Range
IREster C=O1720-1740 cm⁻¹
IRAromatic C=C/C=N1500-1650 cm⁻¹
IREster C-O1000-1300 cm⁻¹
UV-Visπ-π* transitions220-350 nm

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. To perform this analysis, a suitable single crystal of this compound must be grown.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. The data obtained from X-ray crystallography includes bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and stereochemistry if chiral centers are present. eurjchem.comrsc.orgresearchgate.net

While a crystal structure for the exact title compound is not publicly available, analysis of related isoquinoline derivatives provides insight into the expected structural features. For example, the isoquinoline ring is expected to be largely planar, and the technique can reveal the conformation of the 1-chloroethyl and 4-carboxylate substituents relative to the ring system. eurjchem.com

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. acs.orgnih.gov The compound would be detected using a UV detector, typically set at a wavelength where the isoquinoline chromophore absorbs strongly. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The compound would be vaporized and passed through a capillary column coated with a stationary phase. The retention time would be characteristic of the compound, and a mass spectrometer (GC-MS) can be used as a detector to provide both mass information and fragmentation patterns for definitive identification. acs.org

These chromatographic methods are crucial for ensuring the compound meets the required purity standards for any subsequent use.

Emerging Research Avenues and Challenges

Development of Environmentally Benign and Sustainable Synthetic Pathways

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. For the synthesis of functionalized isoquinolines, this translates into a move away from traditional, often harsh, multi-step methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions toward more efficient and environmentally friendly alternatives. nih.govchemicalbook.comwikipedia.org

Emerging strategies focus on several key principles:

Atom Economy: Transition-metal-catalyzed C–H activation and annulation reactions are at the forefront, enabling the direct construction of the isoquinoline (B145761) core from simpler starting materials. mdpi.comacs.org These methods, often employing rhodium or ruthenium catalysts, form C-C and C-N bonds in a single step, minimizing waste. acs.orgorganic-chemistry.org

Catalyst Choice: There is a growing emphasis on replacing precious metal catalysts (like palladium and rhodium) with more abundant and less toxic 3d-transition metals such as copper, iron, and cobalt. nih.govresearchgate.netrsc.org Copper-catalyzed cascade reactions, for example, have been successfully used to build isoquinoline skeletons. nih.govorganic-chemistry.org

Novel Energy Sources: Photocatalysis, using visible light to drive chemical reactions, represents a significant leap forward. acs.org This approach allows for reactions to be conducted under mild conditions, often at room temperature, reducing energy consumption. Photocatalytic methods have been developed for the synthesis of isoquinoline-1,3-diones and other related heterocyclic systems. acs.org

Flow Chemistry: Continuous flow synthesis is another promising avenue. numberanalytics.com By performing reactions in microreactors, chemists can achieve better control over reaction parameters, improve safety, reduce solvent usage, and facilitate easier scale-up compared to traditional batch processing. numberanalytics.com

These green chemistry approaches are not only environmentally responsible but also often lead to higher yields and novel molecular structures that were previously difficult to access.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The functional groups on 1-Chloroethyl isoquinoline-4-carboxylate—the chloro group at the C1 position and the ethyl carboxylate at C4—serve as versatile synthetic handles for exploring new chemical reactions. The chloro group, in particular, is a classic participant in cross-coupling reactions.

Coupling ReactionNucleophile PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Organoboron compoundsPalladiumC-C
Heck AlkenesPalladiumC-C
Sonogashira Terminal alkynesPalladium/CopperC-C
Stille OrganostannanesPalladiumC-C
Negishi Organozinc compoundsPalladium/NickelC-C
Buchwald-Hartwig Amines, AlcoholsPalladiumC-N, C-O

This table summarizes common cross-coupling reactions applicable to aryl halides like 1-chloro-isoquinolines. nih.govmdpi.comwikipedia.org

Beyond established cross-coupling, research is pushing into more novel transformations:

Direct C-H Functionalization: Instead of relying on the pre-functionalized chloro group, modern methods allow for the direct activation and functionalization of other C-H bonds on the isoquinoline ring system, enabling the introduction of new substituents with high regioselectivity. thieme-connect.deacs.org

Photocatalytic Functionalization: Visible-light photocatalysis can be used to generate radical intermediates, unlocking unique reactivity patterns. This has been applied to the C-H hydroxyalkylation of isoquinolines, a transformation difficult to achieve with traditional methods. researchgate.net

Domino and Cascade Reactions: Researchers are designing elegant one-pot reactions where multiple bond-forming events occur sequentially. Such domino reactions have been used to create complex fused polycyclic systems, such as pyrrolo[2,1-a]isoquinolines, from simple isoquinolinium salts. rsc.orgresearchgate.net

Ring System Deconstruction: In an unprecedented transformation, the isoquinoline ring itself can be used as a building block. A hydride transfer-initiated reaction has been shown to deconstruct N-isoquinolinium salts, using them as a two-carbon synthon to build novel functionalized quinolines. rsc.org

These advanced synthetic methods allow chemists to rapidly diversify the isoquinoline scaffold, creating libraries of new compounds for further study. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The synthesis of complex molecules like functionalized isoquinolines remains a significant challenge, often requiring extensive experimentation. numberanalytics.com Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to accelerate this process. nih.govnih.goviscientific.org

Reaction Prediction: AI models, trained on vast databases of known chemical reactions, can predict the likely products of a given set of reactants and conditions with increasing accuracy. chemcopilot.comacs.orgreddit.com This helps chemists avoid unviable synthetic routes and prioritize promising ones. These tools move beyond simple rule-based systems by using neural networks to recognize complex patterns in molecular structures, represented as graphs or "molecular fingerprints." specialchem.com

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools can propose entire multi-step synthetic routes to a target molecule. nih.goviscientific.org By applying ML, these programs can learn from the entire body of published chemical literature to devise novel and efficient pathways that a human chemist might overlook.

Condition Optimization: ML algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. chemai.iomedium.com By analyzing data from high-throughput experiments (HTE), these models can identify the subtle relationships between reaction parameters and outcomes, reducing the number of experiments needed. pharmaphorum.com

Expanding the Scope of Applications in Chemical Biology and Drug Discovery as a Synthetic Scaffold (excluding any clinical data)

The isoquinoline core is considered a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.govresearchgate.netsemanticscholar.org This makes derivatives like this compound valuable starting points for the design of new molecules for research in chemical biology and as non-clinical leads in drug discovery. nih.govresearchgate.net

A Versatile Template: The isoquinoline structure is a key component in a wide array of natural alkaloids with diverse biological activities, including antimicrobial and antitumor properties. acs.orgnih.gov Synthetic chemists use this natural precedent as inspiration, modifying the core structure to create novel compounds. The functional handles on this compound allow for systematic modifications at the C1 and C4 positions, enabling structure-activity relationship (SAR) studies. rsc.org

Probes for Chemical Biology: Functionalized isoquinolines can be designed as chemical probes to study biological processes. For instance, by attaching fluorescent tags or reactive groups, these molecules can be used to label and identify specific proteins or enzymes within a cell, helping to elucidate their function.

Scaffolds for New Modalities: The rigid, planar structure of the isoquinoline ring system makes it an excellent anchor or scaffold for positioning functional groups in three-dimensional space to interact with biological targets like enzymes or receptors. nih.govrsc.org Its derivatization is a key strategy in the search for new enzyme inhibitors or receptor modulators. nih.gov For example, isoquinoline derivatives have been investigated for their potential to inhibit enzymes like phosphodiesterase 4B (PDE4B). nih.gov

The value of the isoquinoline scaffold lies in its proven track record in nature and its synthetic tractability, which allows chemists to explore vast areas of chemical space in the search for new bioactive molecules. nih.govrsc.orgresearchgate.net

Addressing Challenges in Scale-Up and Industrial Synthesis for Complex Isoquinoline Derivatives

Moving a chemical synthesis from the milligram or gram scale of a research lab to the kilogram scale required for industrial applications presents a host of challenges. labmanager.com For complex, multi-step syntheses of functionalized isoquinolines, these hurdles can be substantial.

Process Safety and Thermochemistry: Reactions that are easily managed in small flasks can become dangerous on a large scale. Exothermic reactions, for instance, require careful thermal management to prevent runaways, as heat dissipates much more slowly in large reactors. labmanager.com

Cost and Availability of Reagents: Reagents and catalysts that are acceptable for small-scale synthesis, such as precious metal catalysts or complex starting materials, may be prohibitively expensive for large-scale production. rsc.org Sourcing sustainable and cost-effective raw materials is a critical industrial consideration. labmanager.com

Purification: Isolating the final product with high purity can be a major bottleneck. Techniques like column chromatography, common in research labs, are often impractical and costly at an industrial scale. Developing robust crystallization or distillation procedures is essential.

Regulatory and Environmental Compliance: Industrial synthesis must adhere to strict environmental regulations, including minimizing waste and avoiding hazardous solvents and reagents.

Overcoming these challenges requires close collaboration between chemists and chemical engineers to develop robust, efficient, and safe manufacturing processes. labmanager.com The adoption of green chemistry principles, such as flow chemistry and the use of cheaper catalysts, is not only beneficial for the environment but also crucial for the economic viability of producing complex molecules like advanced isoquinoline derivatives. rsc.orgnumberanalytics.com

Q & A

Q. What are the optimal synthetic routes for 1-chloroethyl isoquinoline-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the isoquinoline core. Key steps include chlorination at the 1-position and esterification at the 4-position. Reagents such as sodium hydroxide (for hydrolysis) and lithium aluminum hydride (for reduction) are critical for intermediate steps . Solvent polarity and temperature (e.g., dichloromethane at 0–25°C) significantly affect regioselectivity and yield. For example, nucleophilic substitution reactions using sodium hydride or potassium carbonate as bases improve electrophilic activation of the chlorine atom .

Q. How does the structural configuration of this compound influence its reactivity in organic transformations?

The electrophilic chlorine atom at the 1-position facilitates nucleophilic substitutions, while the ethyl ester group at the 4-position enables hydrolysis or transesterification. Computational studies suggest the chlorine’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, promoting reactions like Suzuki couplings or aminations .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

NMR (¹H and ¹³C) is essential for confirming regiochemistry, particularly the chlorine’s position on the isoquinoline ring. IR spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹), while mass spectrometry (HRMS) validates the molecular ion peak at m/z 235.67 .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for derivatives of this compound?

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) may arise from variations in substituent patterns or assay conditions. Systematic structure-activity relationship (SAR) studies, combined with molecular docking against targets like topoisomerases or kinases, can clarify mechanisms. For example, the chloro and carboxylate groups may enhance binding to ATP pockets in kinases, but steric effects from the ethyl ester could reduce efficacy .

Q. What strategies mitigate side reactions during the synthesis of structurally related isoquinoline derivatives?

Competing pathways, such as over-chlorination or ester hydrolysis, can be minimized by:

  • Using protecting groups (e.g., tert-butyldimethylsilyl) for sensitive functionalities.
  • Optimizing stoichiometry (e.g., limiting Cl₂ gas in chlorination steps). Evidence from analogous compounds shows that microwave-assisted synthesis reduces reaction times and improves purity .

Q. How does the compound’s lipophilicity impact its pharmacokinetic profile in preclinical models?

Moderate lipophilicity (logP ~2.5) inferred from structural analogs suggests balanced membrane permeability and solubility. However, in vivo studies in rodent models reveal rapid esterase-mediated hydrolysis of the ethyl group, necessitating prodrug strategies for sustained activity .

Methodological Considerations

Q. What computational tools are effective for predicting reaction pathways or binding affinities?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction energetics, such as the activation barrier for nucleophilic substitution at the 1-chloro position. Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to biological targets, with validation via isothermal titration calorimetry (ITC) .

Q. How can analytical challenges in quantifying trace impurities be addressed?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves byproducts like dechlorinated analogs. For quantification, internal standards (e.g., deuterated derivatives) improve accuracy in mass spectrometry-based assays .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological potencies for this compound?

Variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time, serum concentration) may explain discrepancies. Meta-analyses of published IC₅₀ values and standardized testing under CONSORT-like guidelines are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.